An In-Depth Technical Guide to the Physicochemical Properties of 2-Cyano-3-fluorobenzoic Acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-Cyano-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of 2-Cyano-3-fluorobenzoic acid (CAS No: 1214379-33-5), a key building block in modern medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into the practical application and experimental determination of its core characteristics, empowering researchers to leverage this versatile molecule with confidence and precision.
Introduction: A Molecule of Strategic Importance
2-Cyano-3-fluorobenzoic acid is a substituted aromatic carboxylic acid featuring a strategically positioned cyano group and a fluorine atom. This unique arrangement of electron-withdrawing groups significantly influences the molecule's reactivity, acidity, and intermolecular interactions. These characteristics make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents where fine-tuning of electronic properties is crucial for biological activity. Its utility extends to the creation of advanced materials, where its specific structural motifs can impart desirable properties. A foundational understanding of its physicochemical properties is therefore paramount for its effective application.
Core Physicochemical Properties
A summary of the key physicochemical properties of 2-Cyano-3-fluorobenzoic acid is presented in the table below. It is important to note that while some experimental data is available, other values are predicted based on computational models due to the compound's specialized nature.
| Property | Value | Source |
| Molecular Formula | C₈H₄FNO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 165.12 g/mol | --INVALID-LINK--[1] |
| CAS Number | 1214379-33-5 | --INVALID-LINK--[1] |
| Melting Point | Not definitively reported; isomers have melting points in the range of 160-219 °C. | |
| Boiling Point | Not available; likely to decompose upon heating. | |
| Predicted logP | 1.3 | --INVALID-LINK--[2] |
| pKa | Not experimentally determined; predicted to be a moderately strong acid. | |
| Appearance | Typically a white to off-white solid. |
Synthesis and Reactivity
Synthetic Approach: The Sandmeyer Reaction
A common and effective method for the synthesis of 2-Cyano-3-fluorobenzoic acid involves the Sandmeyer reaction, starting from the readily available 2-Amino-3-fluorobenzoic acid.[3][4][5] This transformation provides a reliable pathway to introduce the cyano group onto the aromatic ring.
The synthesis of the precursor, 2-Amino-3-fluorobenzoic acid, is well-documented and can be achieved in high yield from 2-fluoroaniline through a multi-step process.[6]
Diagram of the Synthetic Pathway:
Caption: Synthetic route to 2-Cyano-3-fluorobenzoic acid.
Key Reactivity
The chemical behavior of 2-Cyano-3-fluorobenzoic acid is dictated by its three functional groups:
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Carboxylic Acid: This group readily undergoes typical reactions such as esterification, amidation, and reduction. For instance, it can be converted to its methyl ester, methyl 2-cyano-3-fluorobenzoate, by refluxing with an acid and methanol.[1]
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Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, or reduced to an amine.
-
Aromatic Ring: The fluorine and cyano groups are electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution. Conversely, they activate the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the activating groups.
Experimental Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, standardized protocols are essential for determining the physicochemical properties of 2-Cyano-3-fluorobenzoic acid.
Determination of Solubility
The solubility of a compound is a critical parameter in drug development, influencing its absorption and formulation. A standard shake-flask method can be employed to determine the solubility in various solvents.
Protocol:
-
Preparation: Add an excess amount of 2-Cyano-3-fluorobenzoic acid to a known volume of the desired solvent (e.g., water, ethanol, DMSO, acetone) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
-
Calculation: Express the solubility in units of mg/mL or mol/L.
Diagram of the Solubility Determination Workflow:
Caption: Workflow for solubility determination.
Determination of the Acid Dissociation Constant (pKa)
The pKa value is a measure of the acidity of the carboxylic acid group and is crucial for predicting the ionization state of the molecule at different pH values. Potentiometric titration is a reliable method for its determination.
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of 2-Cyano-3-fluorobenzoic acid in a suitable solvent mixture (e.g., water/methanol) to ensure complete dissolution.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Spectral Data and Interpretation
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of 2-Cyano-3-fluorobenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms on the aromatic ring. Due to the substitution pattern, a complex splitting pattern is expected for the three aromatic protons. A representative ¹H NMR spectrum is available from chemical suppliers.[7]
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the fluoro and cyano groups, while the carboxyl and cyano carbons will appear at characteristic downfield shifts.[8][9]
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups. Expected characteristic absorption bands include:
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A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.
-
A sharp C≡N stretch from the cyano group, usually around 2230-2210 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid, appearing around 1725-1700 cm⁻¹.
-
C-F stretching vibrations in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2-Cyano-3-fluorobenzoic acid, the molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (165.12). Predicted fragmentation data suggests prominent ions corresponding to [M+H]⁺, [M+Na]⁺, and [M-H]⁻.[2] Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[10]
Safety and Handling
2-Cyano-3-fluorobenzoic acid is classified as an irritant.[1] It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
2-Cyano-3-fluorobenzoic acid is a valuable and versatile building block for chemical synthesis. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its successful application in research and development. The experimental protocols and spectral interpretation guidance provided herein serve as a practical resource for scientists working with this important molecule.
References
- 1. 2-Cyano-3-fluorobenzoic acid | 1214379-33-5 | PYB37933 [biosynth.com]
- 2. PubChemLite - 2-cyano-3-fluorobenzoic acid (C8H4FNO2) [pubchemlite.lcsb.uni.lu]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2-Cyano-3-fluorobenzoic acid(1214379-33-5) 1H NMR [m.chemicalbook.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
Aryl Fluoride + Nu-
Meisenheimer Complex (Resonance Stabilized)
Substituted Product + F-